molecular formula C20H20F4N2O4 B11477561 Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate

Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate

Cat. No.: B11477561
M. Wt: 428.4 g/mol
InChI Key: XMQROMUHPZJWIQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 2-ethoxybenzaldehyde with an appropriate amine to form the ethoxyphenyl intermediate.

    Introduction of the Trifluoro Group:

    Coupling with Fluorophenyl Amine: The final step involves coupling the intermediate with 4-fluoroaniline under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate stands out due to its trifluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20F4N2O4

Molecular Weight

428.4 g/mol

IUPAC Name

ethyl 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(4-fluoroanilino)propanoate

InChI

InChI=1S/C20H20F4N2O4/c1-3-29-16-8-6-5-7-15(16)17(27)26-19(20(22,23)24,18(28)30-4-2)25-14-11-9-13(21)10-12-14/h5-12,25H,3-4H2,1-2H3,(H,26,27)

InChI Key

XMQROMUHPZJWIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)F

Origin of Product

United States

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